
L-689,560
Übersicht
Beschreibung
L689560 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the GluN1 glycine binding site. It is widely used as a radiolabeled ligand in binding studies and for investigating the roles of NMDA receptors in normal neurological processes as well as in diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
. Der Syntheseweg umfasst in der Regel:
- Bildung des Tetrahydrochinolin-Kerns.
- Einführung der Carboxyl- und Dichlorgruppen.
- Kupplung mit der Phenylaminocarbonylamino-Einheit.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für L689560 sind nicht weit verbreitet, da es hauptsächlich für Forschungszwecke verwendet wird. Die Synthese folgt im Allgemeinen den gleichen Prinzipien wie die Synthese im Labormaßstab, mit Optimierungen für Ausbeute und Reinheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen
L689560 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Einführung von funktionellen Gruppen wie Carboxyl- und Dichlorgruppen.
Kupplungsreaktionen: Bildung der Phenylaminocarbonylamino-Einheit.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien sind Dichlormethan, Phenylisocyanat und verschiedene Katalysatoren.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist L689560 selbst, mit hoher Reinheit und spezifischen funktionellen Gruppen, die seine Aktivität als NMDA-Rezeptor-Antagonist ermöglichen .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Case Study: Ischemic Stroke
Research has demonstrated that L-689,560 significantly reduces the neuroprotective effects of glycine in models of ischemic stroke. In a study involving rats subjected to middle cerebral artery occlusion (MCAO), administration of this compound prior to glycine treatment resulted in diminished functional recovery and neuroprotection after ischemia-reperfusion injury. The findings suggest that glycine's neuroprotective effects are mediated through its binding to the GluN1 site, which is inhibited by this compound .
Table 1: Effects of this compound on Neuroprotection in Ischemic Models
Study Reference | Model Type | Dose (mg/kg) | Outcome |
---|---|---|---|
Grand et al., 2018 | Rat MCAO Model | 0.1 | Reduced neuroprotection from glycine |
Abo et al., 2017 | Ischemic Stroke | 0.1 | Prevented functional recovery |
Role in Neurodegenerative Disorders
This compound's antagonistic properties at NMDA receptors have implications for treating neurodegenerative disorders like Alzheimer's disease. Excessive activation of NMDA receptors is linked to excitotoxicity and neuronal cell death. By modulating this pathway, this compound may offer a novel therapeutic avenue for conditions characterized by glutamate dysregulation .
Research Findings on Kynurenic Acid
Kynurenic acid (KYNA), a metabolite linked to tryptophan metabolism, has been studied alongside this compound due to its neuroprotective properties against NMDA receptor-mediated excitotoxicity. Studies indicate that KYNA can counteract some effects induced by excitotoxic agents like quinolinic acid (QUIN). The interaction between KYNA and NMDA receptor antagonists like this compound highlights the complexity of glutamatergic signaling and its modulation .
Potential Therapeutic Applications
Given its pharmacological profile, this compound has potential applications beyond ischemic injury:
- Neurodegenerative Diseases : As a candidate for treating Alzheimer's disease and other dementias.
- Pain Management : Due to its ability to modulate excitatory neurotransmission linked to pain pathways.
- Psychiatric Disorders : Investigations into its effects on conditions like schizophrenia are ongoing, as altered glutamatergic signaling is implicated in these disorders.
Wirkmechanismus
L689560 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents the receptor from being activated by glycine, which is essential for the receptor’s function in synaptic transmission and plasticity. The molecular targets include the GluN1 subunit of the NMDA receptor, and the pathways involved are primarily related to synaptic signaling and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kynurensäure: Ein weiterer NMDA-Rezeptor-Antagonist mit neuroprotektiven Eigenschaften.
Ro 25-6981: Ein selektiver NMDA-Rezeptor-Blocker, der die NR2B-Untereinheit enthält.
Einzigartigkeit
L689560 ist einzigartig aufgrund seiner hohen Potenz und Spezifität für die Glycin-Bindungsstelle des NMDA-Rezeptors. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung der physiologischen und pathologischen Rollen von NMDA-Rezeptoren im Nervensystem .
Q & A
Basic Research Questions
Q. What is the primary pharmacological role of L-689,560 in NMDA receptor studies, and how is this experimentally validated?
this compound is a potent glycine-site antagonist of NMDA receptors, selectively inhibiting receptor activation by competing with endogenous glycine . Experimental validation involves radioligand binding assays using solubilized NMDA receptors from brain tissue. For example, [³H]this compound binds with high affinity (Kd = 8.8 ± 1.9 nM) and rapid equilibrium, enabling precise characterization of receptor density and interactions in vitro . Methodological precautions include removing residual glycine from buffers to avoid interference with binding measurements .
Q. How do researchers design experiments to test glycine site occupancy using this compound?
Experimental designs often employ electrophysiological recordings (e.g., EPSP measurements) or radioligand displacement assays. For instance, this compound (100 µM) reduces EPSP amplitude in hippocampal slices, demonstrating its inhibitory effect on synaptic NMDA receptors . To quantify occupancy, competitive binding experiments with [³H]glycine or Schild analysis are used, ensuring controlled glycine concentrations to isolate antagonist effects .
Advanced Research Questions
Q. What methodological challenges arise when interpreting this compound’s allosteric modulation versus competitive antagonism in GluN1/GluN3 receptors?
While this compound is classically described as a competitive glycine antagonist, recent studies show it acts as a negative allosteric modulator in GluN1/GluN3 receptors . Distinguishing these mechanisms requires global fitting of agonist concentration-response curves (e.g., using EC50 shifts) and kinetic binding analyses. For example, Schild analysis and unbinding kinetics reveal non-competitive behavior in GluN1/N3 receptors, necessitating revised pharmacological models .
Q. How can researchers resolve contradictions in studies reporting this compound’s dual role in NMDA receptor modulation?
Contradictions arise from receptor subunit composition (e.g., GluN1/GluN2 vs. GluN1/GluN3) and experimental conditions (e.g., glycine contamination). To address this:
- Use subunit-specific recombinant receptors in heterologous systems.
- Validate glycine-free conditions via HPLC or enzymatic degradation in binding assays .
- Compare results with structurally distinct antagonists (e.g., CGP-78608) to isolate mechanistic differences .
Q. What are best practices for analyzing this compound’s neuroprotective effects in excitotoxicity models?
In models of HIV-associated neurocognitive decline, this compound reduces NMDA receptor-mediated excitotoxicity by blocking glycine binding. Key steps include:
- Quantifying [³H]this compound binding in postmortem brain tissues to correlate receptor density with neuronal loss .
- Pairing electrophysiological data (e.g., EPSP suppression) with histopathological markers (e.g., caspase-3 activation) to confirm neuroprotection .
Q. How should researchers optimize this compound’s use as a radioligand in receptor purification workflows?
[³H]this compound is ideal for solubilized receptor studies due to detergent compatibility and maintained glutamate-glycine site interactions . Optimization strategies include:
- Lectin-agarose immobilization to isolate glycosylated NMDA receptors.
- Normalizing binding data to total protein concentration and validating with Western blotting for GluN subunits.
Q. Data Analysis & Interpretation
Q. What statistical frameworks are recommended for analyzing this compound’s concentration-dependent effects?
Global nonlinear regression models (e.g., operational models of allosterism) are used to fit agonist EC50 shifts in the presence of this compound. Parameters include:
- Log(τ/KA) for agonist efficacy.
- Allosteric constant (α) and dissociation constant (Kb) to quantify modulator effects . Data normalization to baseline (e.g., 0% glycine response) ensures comparability across experiments .
Q. How can researchers account for glycine contamination in this compound binding assays?
Glycine contamination artificially reduces observed antagonist affinity. Mitigation involves:
- Pre-treating buffers with glycine oxidase enzymes.
- Including control experiments with saturating glycine to estimate contamination levels .
Q. Experimental Design Considerations
Q. What controls are essential when using this compound in electrophysiological studies of synaptic plasticity?
Critical controls include:
- Baseline EPSP recordings without pharmacological manipulation.
- Co-application of NMDA receptor antagonists (e.g., AP-5) to isolate glycine-site effects.
- Washout periods to confirm reversibility of this compound’s effects .
Q. How do researchers validate this compound’s specificity in vivo or in complex tissue preparations?
Specificity is validated via:
Eigenschaften
CAS-Nummer |
139051-78-8 |
---|---|
Molekularformel |
C17H15Cl2N3O3 |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1 |
InChI-Schlüssel |
UCKHICKHGAOGAP-KGLIPLIRSA-N |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Isomerische SMILES |
C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline L 689560 L-689,560 L-689560 trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.